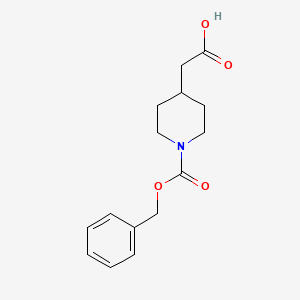

N-Cbz-4-piperidineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNUQMSIKUGVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363611 | |

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-28-3 | |

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block

An In-Depth Technical Guide to the Structure and Utility of N-Cbz-4-Piperidineacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry. This six-membered heterocyclic amine is a structural motif present in a vast number of natural products and synthetic pharmaceuticals, including leading analgesics, antipsychotics, and antidepressants.[1] Its prevalence is due to the piperidine framework's ability to confer favorable pharmacological properties, such as enhanced membrane permeability, metabolic stability, and precise receptor binding affinity.[1]

Within the expansive toolkit of piperidine-based synthons, this compound, also known as 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, has emerged as a particularly valuable intermediate.[1] Its strategic design, featuring a protected nitrogen and a reactive side chain, offers synthetic chemists a high degree of control for constructing complex molecular architectures. This guide provides an in-depth analysis of its structure, properties, synthesis, and critical role in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The utility of this compound is rooted in its unique trifunctional structure: a piperidine core, an N-linked Carbobenzyloxy (Cbz) protecting group, and a C4-linked acetic acid side chain.

-

Piperidine Core : The saturated heterocyclic ring acts as a rigid scaffold, influencing the spatial orientation of its substituents. This conformationally constrained core is often key to achieving high-affinity interactions with biological targets.

-

Acetic Acid Side Chain : The -CH₂COOH group at the 4-position provides a crucial synthetic handle. Its carboxylic acid functionality is readily converted into esters, amides, or other functional groups, making it an ideal attachment point for linking the piperidine scaffold to other pharmacophores or for creating drug-linker systems.[1]

-

N-Cbz Protecting Group : The nitrogen atom is protected by a benzyloxycarbonyl group (Cbz or Z). This is a robust and widely used protecting group in peptide synthesis and organic chemistry, preventing the nucleophilic and basic piperidine nitrogen from engaging in unwanted side reactions during synthesis.[1][2]

Caption: Molecular structure of this compound.

The molecule's key physicochemical properties are summarized below, providing essential data for experimental design and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | [3] |

| CAS Number | 63845-28-3 | [3][4][5] |

| Molecular Formula | C₁₅H₁₉NO₄ | [3][4] |

| Molecular Weight | 277.31 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Monoisotopic Mass | 277.13140809 Da | [3][6] |

| InChI Key | BUNUQMSIKUGVKD-UHFFFAOYSA-N | [1][4] |

Part 2: The Strategic Role of the N-Cbz Protecting Group

The choice of the Carbobenzyloxy (Cbz) group is a deliberate and strategic one, central to the molecule's utility.

Expertise & Experience: Causality Behind the Choice The Cbz group is not merely a placeholder; its properties are integral to multi-step synthetic campaigns.

-

Robustness: It is stable to a wide range of reaction conditions, including mildly acidic or basic hydrolysis and many oxidizing or reducing agents, allowing for selective manipulation of other functional groups (like the C4-acetic acid) without premature deprotection.[7]

-

Orthogonality: Its primary removal condition—catalytic hydrogenation (e.g., H₂ over Pd/C)—is orthogonal to many other common protecting groups (e.g., Boc, Fmoc), enabling complex, sequential deprotection strategies in the synthesis of advanced pharmaceutical intermediates.

-

Mild Cleavage: Hydrogenolysis is exceptionally clean, producing the deprotected amine, toluene, and carbon dioxide as byproducts, which are volatile and easily removed, simplifying purification.

Caption: General workflow for N-Cbz deprotection via catalytic hydrogenation.

Part 3: Synthesis and Derivatization Protocols

Authoritative Grounding: A Validated Synthetic Pathway A common and effective route to this compound starts from the commercially available N-Cbz-4-piperidone.[1][8] This pathway leverages well-established organophosphorus chemistry to build the acetic acid side chain.

Caption: Synthetic workflow from N-Cbz-4-piperidone.

Experimental Protocol: Synthesis via HWE Reaction

This protocol describes a representative, self-validating system for the synthesis.

Step 1: Horner-Wadsworth-Emmons Olefination

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Causality: The strong base (NaH) deprotonates the phosphonate ester to generate the reactive phosphoryl-stabilized carbanion (the HWE reagent). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Olefination: Re-cool the mixture to 0 °C. Add a solution of N-Cbz-4-piperidone (1.0 eq)[9] in anhydrous THF dropwise.

-

Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (e.g., 30% EtOAc/Hexanes). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester intermediate.

Step 2: Reduction of the Alkene

-

Catalyst Setup: Dissolve the crude intermediate from Step 1 in ethanol or methanol. Add palladium on carbon (Pd/C, 10 wt%, ~5 mol%).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via balloon or Parr hydrogenator) at room temperature.

-

Reaction & Filtration: Stir vigorously until TLC indicates complete consumption of the starting material. Trustworthiness: The hydrogenation selectively reduces the carbon-carbon double bond without cleaving the N-Cbz group under these conditions, demonstrating the robustness of the protecting group. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the saturated ester derivative.

Step 3: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the ester from Step 2 in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidification & Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. A white precipitate should form. Extract the product with dichloromethane or ethyl acetate (3x).

-

Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid.[4]

Part 4: Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but a high-value precursor. Its dual functionality allows for its incorporation into a wide array of complex target molecules.

-

Scaffold for GPCR Ligands: Many G-protein coupled receptor (GPCR) modulators utilize a piperidine core to orient key pharmacophoric elements for receptor binding. This intermediate provides a straightforward entry to such scaffolds.

-

Synthesis of Enzyme Inhibitors: The acetic acid handle can be elaborated into functionalities that interact with the active sites of enzymes. For example, it can be used in the synthesis of protease or kinase inhibitors.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the acetic acid moiety is a prime site for attaching linkers that connect the piperidine-containing molecule to an antibody or an E3 ligase-binding element.[1]

The strategic value lies in its ability to streamline the synthesis of novel chemical entities, accelerating the discovery and development timeline for new therapeutics.

References

- This compound | C15H19NO4 | CID 1502086 - PubChem, NIH. [Link]

- This compound | CAS 63845-28-3 | Chemical-Suppliers. [Link]

- This compound (C15H19NO4) - PubChemLite. [Link]

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - Molecules. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

- Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]

- 3. This compound | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. crescentchemical.com [crescentchemical.com]

- 6. PubChemLite - this compound (C15H19NO4) [pubchemlite.lcsb.uni.lu]

- 7. fuaij.com [fuaij.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide to N-Cbz-4-piperidineacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of drug discovery and development, the strategic design of molecular building blocks is paramount. This compound (CAS: 63845-28-3) stands out as a quintessential example of such a scaffold, skillfully merging two critical features of medicinal chemistry into a single, versatile intermediate.[1] At its core is the piperidine ring, a "privileged scaffold" renowned for its favorable influence on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] This is complemented by the strategic protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, a classic and robust protecting group that allows for controlled, sequential chemical modifications.[1][2]

This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, detail validated synthetic and analytical protocols, and illuminate its application as a cornerstone in the synthesis of complex molecular architectures.

Chapter 1: The Architectural Advantage of the Piperidine Scaffold

The piperidine heterocycle is one of the most ubiquitous structural motifs in approved pharmaceuticals, and for good reason.[1] Its enduring success is not accidental but is rooted in a unique combination of physicochemical properties that render it "drug-like."

-

Modulated Basicity : The piperidine nitrogen has a pKa (of its conjugate acid) typically around 11. In its unprotected state, it is predominantly protonated at physiological pH (7.4), which can enhance aqueous solubility and enable strong ionic interactions with biological targets, such as acidic residues in an enzyme's active site. The Cbz group temporarily masks this basicity, allowing for synthetic transformations that would otherwise be incompatible.

-

Conformational Pre-organization : The saturated piperidine ring primarily adopts a low-energy chair conformation. This structural rigidity reduces the entropic penalty upon binding to a target protein. The substituents on the ring can be precisely positioned in either axial or equatorial orientations, allowing chemists to fine-tune the three-dimensional topography of a molecule for optimal receptor fit.[1]

-

Lipophilicity and Solubility Balance : The piperidine ring provides a non-polar, lipophilic core that can be balanced by polar substituents. The 4-acetic acid moiety on the title compound provides a key hydrophilic handle and a reactive vector for further chemical elaboration, enabling the synthesis of diverse compound libraries.[1]

Caption: Chair conformation of a substituted piperidine ring.

Chapter 2: The N-Benzyloxycarbonyl (Cbz) Group - A Tool for Strategic Synthesis

The benzyloxycarbonyl (Cbz, or Z) group, introduced by Leonidas Zervas in the 1930s, revolutionized peptide chemistry and remains a cornerstone of modern organic synthesis.[2] Its function is to temporarily convert the nucleophilic and basic secondary amine of the piperidine ring into a non-reactive carbamate. This protection is critical for preventing unwanted side reactions during subsequent synthetic steps, such as those involving the carboxylic acid moiety.

The utility of the Cbz group stems from its predictable stability and orthogonal removal conditions. It is stable to a wide range of non-reductive conditions, including many acidic and basic reagents used to remove other protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[2] This orthogonality is a key principle in the design of complex, multi-step synthetic routes.

Sources

The Strategic Utility of N-Cbz-4-Piperidineacetic Acid in Modern Drug Discovery: An In-Depth Technical Guide

Foreword: The Piperidine Scaffold and the Rise of a Versatile Building Block

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, prevalent in a multitude of clinically successful pharmaceuticals.[1] Its conformational rigidity and the synthetic tractability of its nitrogen atom offer a reliable framework for the design of novel therapeutics. Within this esteemed class of compounds, N-Cbz-4-piperidineacetic acid (CAS Number: 63845-28-3) has emerged as a particularly valuable and versatile building block for drug discovery and development professionals.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its strategic applications in the creation of complex, pharmacologically active molecules. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present a comprehensive overview of its analytical characterization and safe handling.

Core Molecular Attributes of this compound

This compound, systematically named 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)acetic acid, possesses a unique structural architecture that underpins its synthetic utility.[2][3] The molecule incorporates a piperidine ring, where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, and an acetic acid side chain at the 4-position. This dual functionality is the key to its versatility in medicinal chemistry.[4]

| Property | Value | Source |

| CAS Number | 63845-28-3 | [3] |

| Molecular Formula | C₁₅H₁₉NO₄ | [3][5] |

| Molecular Weight | 277.31 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| Synonyms | 1-Cbz-4-Piperidineacetic Acid, 2-(1-(Benzyloxycarbonyl)piperidin-4-yl)acetic acid, N-Benzyloxycarbonyl-4-piperidineacetic acid | [3] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached from multiple strategic standpoints, primarily dictated by the availability of starting materials and the desired scale of production. The choice of synthetic route is a critical decision that impacts yield, purity, and cost-effectiveness.

Pathway A: N-Protection of 4-Piperidineacetic Acid

A straightforward and common approach involves the direct N-protection of commercially available 4-piperidineacetic acid using benzyloxycarbonyl chloride (Cbz-Cl).[4] This method is advantageous as it builds upon a precursor that already contains the desired acetic acid side chain.

Experimental Protocol: N-Protection of 4-Piperidineacetic Acid

Objective: To synthesize this compound by protecting the nitrogen of 4-piperidineacetic acid with a Cbz group.

Materials:

-

4-Piperidineacetic acid hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask, dissolve 4-piperidineacetic acid hydrochloride in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium carbonate to the solution to neutralize the hydrochloride and create a basic environment.

-

Add benzyloxycarbonyl chloride dropwise to the stirred solution at 0 °C. The Cbz-Cl will react with the secondary amine of the piperidine ring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform a liquid-liquid extraction with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Pathway B: Elaboration of the Acetic Acid Side Chain from N-Cbz-4-piperidone

An alternative and highly versatile strategy commences with the readily available N-Cbz-4-piperidone. This approach allows for the construction of the acetic acid side chain, offering flexibility in introducing modifications. A prominent method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction.[4]

The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate ylide to convert a ketone into an α,β-unsaturated ester. This is followed by reduction of the double bond and hydrolysis of the ester to yield the desired carboxylic acid. The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[6][7]

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Objective: To synthesize this compound from N-Cbz-4-piperidone in a multi-step sequence.

Part 1: Horner-Wadsworth-Emmons Reaction

Materials:

-

N-Cbz-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate dropwise to the stirred suspension. The evolution of hydrogen gas will be observed as the phosphonate ylide is formed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Cbz-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the resulting α,β-unsaturated ester by column chromatography.

Part 2: Reduction and Hydrolysis

Materials:

-

The α,β-unsaturated ester from Part 1

-

Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the purified α,β-unsaturated ester in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting saturated ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of pharmacologically active molecules. The Cbz protecting group allows for selective reactions at the carboxylic acid moiety, while its subsequent removal unmasks the piperidine nitrogen for further functionalization.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

A significant application of piperidine-containing compounds is in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][8][9][10] The N-benzylpiperidine moiety, which can be derived from this compound, is known to interact with the catalytic site of AChE.[1][10] For instance, the core structure of Donepezil, a widely prescribed AChE inhibitor, features a substituted N-benzylpiperidine unit.[8] this compound can be used to synthesize analogs of such inhibitors by coupling the carboxylic acid with various amine-containing fragments, followed by deprotection and further modification of the piperidine nitrogen.

Development of GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy and neuropathic pain.[11] Inhibitors of GABA transporters (GATs) can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. Nipecotic acid, a known GAT inhibitor, has a piperidine-3-carboxylic acid structure. This compound serves as a valuable starting material for the synthesis of novel nipecotic acid derivatives and other GABA uptake inhibitors with improved potency and selectivity.[11][12]

As a Scaffold for GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[13][14][15][16][17] The piperidine scaffold is frequently incorporated into ligands that modulate GPCR activity. The dual functionality of this compound allows for the systematic exploration of the chemical space around the piperidine core to develop potent and selective GPCR modulators. The carboxylic acid can be converted to amides, esters, or other functional groups to interact with specific residues in the receptor binding pocket, while the piperidine nitrogen can be functionalized to tune the physicochemical properties and target engagement of the molecule.

Diagram of Application Pathways

Sources

- 1. ijpsi.org [ijpsi.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. | Semantic Scholar [semanticscholar.org]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Bifunctional Scaffold

An In-depth Technical Guide to N-Cbz-4-piperidineacetic acid: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of this compound, a critical building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, analytical validation, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound (CAS No: 63845-28-3) is a derivative of piperidine, a ubiquitous structural motif present in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its significance in organic synthesis and drug discovery stems from the strategic combination of two key functional groups on a conformationally defined six-membered ring:

-

A Protected Nitrogen: The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group. This robust, yet removable, protecting group is essential for preventing unwanted side reactions at the nitrogen atom, thereby enabling selective chemical transformations elsewhere on the molecule.[1]

-

A Carboxylic Acid Side Chain: The acetic acid moiety at the 4-position provides a versatile handle for chemical modification. This functionality is invaluable for coupling the piperidine scaffold to other pharmacophores or for creating drug-linker systems.[1]

This dual functionality makes this compound a highly sought-after intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][2]

Physicochemical and Structural Properties

A precise understanding of the molecule's properties is fundamental to its effective use in research and development. The key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 277.31 g/mol | [3][4] |

| CAS Number | 63845-28-3 | [1][3][4][5][6][7] |

| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | [3] |

| Synonyms | 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)acetic acid, 1-Cbz-4-Piperidineacetic Acid | [4][5][6] |

| Appearance | Solid | [4] |

| Boiling Point | 460.1±28.0 °C | [1] |

| Density | 1.216 g/cm³ | [1] |

| XLogP3-AA | 1.9 | [3] |

The XLogP3-AA value of 1.9 is an estimate of the molecule's lipophilicity.[3] This moderate value is often desirable in drug candidates, as it suggests a balance between aqueous solubility for formulation and lipid solubility for membrane permeability.

The Chemistry of Synthesis: A Self-Validating Workflow

The synthesis of this compound requires precise control over reactivity, a classic challenge elegantly solved by protecting group chemistry. The Cbz group is paramount, converting the nucleophilic secondary amine of the piperidine ring into a much less reactive carbamate.[1] This allows for selective manipulation of other parts of the molecule.

A common and effective synthetic route originates from N-Cbz-4-piperidone, an intermediate that is itself synthesized from precursors like 4,4-piperidinediol hydrochloride.[1]

Caption: A common synthetic pathway to this compound.

Experimental Protocol: Synthesis from N-Cbz-4-piperidone

This protocol describes a generalized Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetic acid side chain, followed by hydrolysis.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent like Tetrahydrofuran (THF), add a strong base (e.g., Sodium Hydride, NaH) at 0 °C.

-

Causality: The strong base is required to deprotonate the phosphonate, generating the nucleophilic phosphonate carbanion necessary to attack the ketone.

-

-

Stir the mixture for 30 minutes to ensure complete formation of the carbanion.

-

Add a solution of N-Cbz-4-piperidone (1 equivalent) in THF dropwise to the reaction mixture at 0 °C.[1][8]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Ester Hydrolysis

-

Dissolve the crude ester from Step 1 in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to its cleavage to form the carboxylate salt.

-

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1M HCl). This protonates the carboxylate to form the final carboxylic acid product.

-

Extract the final product into an organic solvent, dry the organic layer, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography.[1]

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and quality of this compound is critical for its use in subsequent, often complex, synthetic steps. A multi-pronged analytical approach provides a self-validating system.

Caption: A typical analytical workflow for quality control.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the final compound.[1] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically used. The purity is determined by the area percentage of the main product peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include aromatic protons from the Cbz group, protons on the piperidine ring, and the methylene protons of the acetic acid side chain.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which would be expected to show a peak corresponding to the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, confirming the mass of 277.31 Da.[3]

Applications in Drug Discovery and Medicinal Chemistry

The N-benzyl piperidine motif, of which this compound is a protected precursor, is a versatile tool used by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.[9]

Caption: Strategic use of the molecule's functional handles.

The molecule serves as a valuable precursor for a wide range of applications:

-

Scaffold Elaboration: The piperidine ring is a common core in many bioactive molecules.[1] This compound allows for the systematic exploration of chemical space by building upon this validated scaffold.

-

Linker Chemistry: The acetic acid arm is ideal for conjugation. It can be activated and coupled with amines to form stable amide bonds, linking the piperidine core to other fragments, peptides, or probes.

-

Synthesis of Complex Targets: It has been instrumental in the synthesis of a diverse range of molecules, from inhibitors of specific enzymes to ligands for G-protein coupled receptors.[10] For instance, related piperidine structures are key intermediates in the synthesis of drugs like Donepezil, used for treating Alzheimer's disease.[10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2–8°C to maintain long-term stability.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of modern synthetic design. Its clever use of a protecting group combined with a versatile functional handle provides an efficient and reliable route to complex piperidine-containing molecules. For researchers in drug discovery, a thorough understanding of this building block's properties, synthesis, and analytical validation is crucial for accelerating the development of the next generation of therapeutics.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chemical-Suppliers. (n.d.). This compound | CAS 63845-28-3.

- Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- Unknown Source. (n.d.). N-Cbz- Piperidine-4-carboxylic acid.

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Bowers Lab. (n.d.). Piperazic Acid Synthesis.

- ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fuaij.com [fuaij.com]

- 3. This compound | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 63845-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. crescentchemical.com [crescentchemical.com]

- 8. caymanchem.com [caymanchem.com]

- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of N-Cbz-4-piperidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of N-Cbz-4-piperidineacetic Acid

This compound, systematically named 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)acetic acid, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure, which features a piperidine ring protected with a carbobenzyloxy (Cbz) group and functionalized with an acetic acid moiety, offers a versatile scaffold for the synthesis of a wide array of complex molecules. The strategic placement of these functional groups allows for selective modifications, making it an invaluable intermediate in the development of novel therapeutic agents.

The Cbz protecting group on the piperidine nitrogen provides stability under various reaction conditions, while the carboxylic acid side chain serves as a handle for diverse chemical transformations such as amidation and esterification. This dual functionality is crucial for constructing compound libraries for drug discovery and for fine-tuning the physicochemical properties, like solubility and polarity, of target molecules. An understanding of its fundamental physical properties, such as its melting and boiling points, is therefore essential for its effective use in a laboratory setting.

Physicochemical Properties of this compound

A thorough characterization of a compound's physical properties is the cornerstone of its application in research and development. These parameters dictate the conditions required for storage, handling, and reaction setup.

Summary of Physical Data

The table below summarizes the key physicochemical properties of this compound (CAS Number: 63845-28-3).

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.31 g/mol | |

| Appearance | Solid | |

| Melting Point | No data available | |

| Boiling Point | 460.1°C at 760 mmHg | |

| Flash Point | 232°C |

Discussion of Thermal Properties

Boiling Point: The high boiling point of 460.1°C at atmospheric pressure indicates strong intermolecular forces and low volatility. This thermal stability is advantageous for reactions conducted at elevated temperatures, as it minimizes the loss of material due to evaporation. However, it also suggests that purification by distillation would require high vacuum to prevent thermal decomposition.

Experimental Protocols for Thermal Analysis

For a compound with undocumented physical properties, experimental determination is necessary. The following are standard protocols for determining the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Step-by-Step Protocol:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Given the high boiling point of this compound, determination at atmospheric pressure may not be practical and could lead to decomposition. A more suitable approach would be distillation under reduced pressure. The following is a general protocol for boiling point determination.

Step-by-Step Protocol:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask, a condenser, a receiving flask, and a thermometer.

-

Sample Introduction: The compound is placed in the distillation flask with a boiling chip or magnetic stirrer to ensure smooth boiling.

-

Heating: The flask is heated gently in a heating mantle.

-

Observation: The temperature is recorded when the liquid boils and the vapor temperature stabilizes. This stable temperature is the boiling point at the given pressure.

-

Pressure Correction: If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

Caption: Workflow for Boiling Point Determination.

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its physicochemical properties. While its boiling point is documented, the absence of a reported melting point in common databases necessitates its experimental determination for full characterization. The protocols outlined in this guide provide a framework for researchers to ascertain these crucial parameters, ensuring the compound's effective and safe application in the synthesis of next-generation pharmaceuticals and other complex molecular architectures.

References

- Chongqing Chemdad Co., Ltd. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid. [Link]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of N-Cbz-4-piperidineacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) is a pivotal bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with a strategically placed carboxylic acid handle and a stable N-benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate for synthesizing a diverse range of complex molecular architectures and active pharmaceutical ingredients (APIs).[1] Accurate structural verification and purity assessment are paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive analytical technique for this purpose. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the correlation between molecular structure and spectral data.

Molecular Structure and Spectroscopic Significance

The structure of this compound integrates three key functionalities, each with a distinct NMR signature:

-

The Piperidine Ring: A saturated heterocycle that typically adopts a chair conformation. The protons on this ring exist in distinct axial and equatorial environments, leading to complex splitting patterns.

-

The N-Benzyloxycarbonyl (Cbz) Group: A robust amine protecting group. Its introduction transforms the piperidine nitrogen into a carbamate, significantly influencing the chemical shifts of adjacent ring protons and carbons. The Cbz group itself contributes signals from the benzylic methylene protons and the aromatic phenyl ring.

-

The 4-Acetic Acid Moiety: This side chain provides a crucial point for chemical modification and contributes characteristic signals from its methylene and acidic protons.

Understanding the interplay of these groups is essential for the accurate assignment of NMR signals and confirmation of the molecule's identity and integrity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The signals are dispersed based on their electronic environment, and their splitting patterns (multiplicity) reveal information about neighboring protons.

Causality of Chemical Shift Regions:

-

Aromatic Region (δ 7.30-7.40 ppm): The five protons of the phenyl ring on the Cbz group are deshielded by the ring current and typically appear as a complex multiplet.

-

Benzyloxy Methylene (δ ~5.14 ppm): The two protons of the -O-CH₂ -Ph group are adjacent to an electronegative oxygen and the phenyl ring, resulting in a downfield shift. They appear as a sharp singlet as there are no adjacent protons to couple with.

-

Piperidine Ring Protons (δ 1.10-4.20 ppm): This is the most complex region of the spectrum.

-

H2/H6 Protons (Axial & Equatorial): The protons on the carbons adjacent to the carbamate nitrogen (C2, C6) are significantly deshielded. The equatorial protons typically appear further downfield (~4.15 ppm) compared to the axial protons due to the anisotropic effect of the carbamate C-N bond.

-

H3/H5 Protons (Axial & Equatorial): These protons are further from the nitrogen and appear more upfield. The axial protons are typically found around δ 1.20 ppm, while the equatorial protons are around δ 1.75 ppm.

-

H4 Proton (Axial): The single proton on the carbon bearing the acetic acid side chain (C4) is expected to be a multiplet around δ 2.00 ppm.

-

-

Acetic Acid Methylene (δ ~2.25 ppm): The two protons of the -CH₂ -COOH group are adjacent to the carbonyl group and are observed as a doublet, coupled to the H4 proton.

-

Carboxylic Acid Proton (δ ~12.0 ppm): The acidic proton (-COOH ) is highly deshielded, often appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a typical deuterated solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl (C₆H₅) | 7.30 - 7.40 | Multiplet (m) | - |

| Benzylic CH₂ | 5.14 | Singlet (s) | - |

| H2/H6 (eq) | 4.15 | Broad Doublet (br d) | ~13.0 |

| H2/H6 (ax) | 2.85 | Broad Triplet (br t) | ~12.5 |

| Acetic Acid CH₂ | 2.25 | Doublet (d) | ~7.0 |

| H4 (ax) | 2.00 | Multiplet (m) | - |

| H3/H5 (eq) | 1.75 | Doublet (d) | ~12.5 |

| H3/H5 (ax) | 1.20 | Quartet (q) | ~12.0 |

| Carboxylic Acid OH | >12.0 | Broad Singlet (br s) | - |

Note: This data is representative and based on spectral prediction and analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and confirming the carbon skeleton.

Causality of Chemical Shift Regions:

-

Carbonyl Carbons (δ 155-178 ppm): The two carbonyl carbons from the carboxylic acid (-C OOH) and the carbamate (N-C OO-) are the most deshielded carbons and appear furthest downfield. The carboxylic acid carbon is typically found around δ 178 ppm.

-

Aromatic Carbons (δ 127-137 ppm): The six carbons of the phenyl ring appear in this region. The carbon attached to the benzylic group (ipso-carbon) is distinct from the others.

-

Benzylic Carbon (δ ~67 ppm): The -O-C H₂-Ph carbon is shifted downfield due to its attachment to oxygen.

-

Piperidine Ring Carbons (δ 30-45 ppm): The aliphatic carbons of the piperidine ring are found in the upfield region. The C2/C6 carbons adjacent to the nitrogen are the most deshielded within this group (~44 ppm), while C4 and C3/C5 appear further upfield.

-

Acetic Acid Methylene (δ ~40 ppm): The -C H₂-COOH carbon appears in the aliphatic region.

Predicted ¹³C NMR Data Summary

The table below outlines the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Predicted δ (ppm) |

| Carboxylic Acid (C =O) | 178.1 |

| Carbamate (C =O) | 155.4 |

| Phenyl (ipso-C) | 136.9 |

| Phenyl (CH) | 128.6 |

| Phenyl (CH) | 128.1 |

| Phenyl (CH) | 127.9 |

| Benzylic C H₂ | 67.2 |

| Piperidine C2/C6 | 44.1 |

| Acetic Acid C H₂ | 40.5 |

| Piperidine C4 | 35.3 |

| Piperidine C3/C5 | 31.8 |

Note: This data is based on spectral prediction tools and should be used for reference.[2]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol represents a self-validating system for the characterization of this compound.

Objective: To acquire high-resolution ¹H and ¹³C{¹H} NMR spectra for structural confirmation.

Materials:

-

This compound (~10-20 mg for ¹H, ~30-50 mg for ¹³C)

-

Deuterated Solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

-

Internal Standard (e.g., Tetramethylsilane - TMS, 0 ppm)

-

5 mm NMR Tube (clean, dry)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Accurately weigh the sample and transfer it into a clean, dry vial. b. Add the deuterated solvent (e.g., 0.6 mL of CDCl₃). Most modern deuterated solvents contain TMS as an internal reference.[3] c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent residual signal.

-

¹H NMR Acquisition: a. Load a standard proton experiment. b. Set the spectral width to cover a range of -2 to 14 ppm. c. Use a 30° or 45° pulse angle. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full magnetization recovery. e. Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a 30° pulse angle. d. Set a relaxation delay of 2 seconds. e. Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).[4] d. Integrate the ¹H NMR signals to determine the relative proton ratios. e. Pick and label the peaks in both spectra.

Structural Verification Diagram

The following diagram illustrates the molecular structure with atom numbering that corresponds to the data tables, providing a clear visual reference for spectral assignments.

Caption: Molecular structure of this compound with key atoms numbered.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of this compound. A thorough understanding of how the molecule's distinct functional groups—the piperidine ring, the Cbz protector, and the acetic acid side chain—translate into specific NMR signals allows for confident verification of its identity, purity, and integrity. By following robust experimental protocols and applying fundamental principles of spectral interpretation, researchers can effectively leverage NMR to ensure the quality of this critical synthetic intermediate, thereby supporting the advancement of pharmaceutical research and development.

References

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32 - Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

- Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz - Supplementary Material (ESI)

- Thieme. 4. 13C NMR Spectroscopy. [Link]

Sources

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-Cbz-4-piperidineacetic Acid

Prepared by: Gemini, Senior Application Scientist

This compound, a derivative of the piperidine scaffold, is a cornerstone in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring strategically functionalized with an N-benzyloxycarbonyl (Cbz) protecting group and a 4-acetic acid side chain, renders it a versatile intermediate for synthesizing a wide range of complex pharmaceutical agents.[1] The piperidine moiety is a prevalent motif in numerous drugs, valued for its ability to confer desirable pharmacokinetic properties such as enhanced membrane permeability and metabolic stability.[1]

Given its critical role, the unambiguous characterization of this compound is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity for verifying molecular identity, assessing purity, identifying impurities, and monitoring reaction progress.[2][3][4] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, grounded in established principles and field-proven methodologies, to support researchers and drug development professionals in achieving robust and reliable analytical outcomes.

Core Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [5][6] |

| Average Molecular Weight | 277.31 g/mol | [6] |

| Monoisotopic Mass | 277.13140809 Da | [6] |

| Calculated [M+H]⁺ m/z | 278.13868 | [7] |

| Calculated [M-H]⁻ m/z | 276.12412 | [7] |

Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The molecule's polarity and thermal stability dictate the optimal approach.

-

Electrospray Ionization (ESI): This is the premier choice for this analyte. As a "soft" ionization technique, ESI is exceptionally well-suited for polar and thermally labile molecules.[8] It imparts minimal excess energy during the ionization process, ensuring that the intact protonated molecule, [M+H]⁺, is generated in high abundance.[8] The presence of a basic piperidine nitrogen and an acidic carboxylic acid group makes the molecule readily amenable to protonation in positive ion mode or deprotonation in negative ion mode. Furthermore, ESI's seamless compatibility with liquid chromatography (LC) makes LC-MS the definitive platform for analysis.[2][3][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for polar analytes that are less efficiently ionized by ESI.[9] It involves vaporization followed by chemical ionization at atmospheric pressure and can be effective for molecules of this class.

-

Electron Ionization (EI): This "hard" ionization technique is generally unsuitable for the primary analysis of this compound. The high energy electron beam would induce extensive and often unrepeatable fragmentation, making it difficult or impossible to observe the molecular ion, which is crucial for initial identification.[8][10]

Experimental Workflow: A Validated LC-MS/MS Protocol

The following protocol details a robust method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach provides not only molecular weight confirmation but also structural verification through fragmentation analysis.

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample Preparation

-

Accurately weigh approximately 1 mg of this compound standard or sample.

-

Dissolve the material in 1 mL of a suitable solvent such as HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[11]

-

Perform serial dilutions of the stock solution using the mobile phase as the diluent to achieve a final working concentration appropriate for LC-MS analysis (e.g., 0.1 - 10 µg/mL).[2]

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance (HPLC) or ultra-high-performance (UHPLC) liquid chromatography system.[11]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.[11]

-

Gradient Elution: A representative gradient is as follows: 5% B for 1 min, ramp to 95% B over 7 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. (Note: This gradient must be optimized for the specific system and any potential impurities).

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 1-5 µL.[11]

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.[11]

-

Ionization Mode: ESI in positive ion mode is preferred due to the basicity of the piperidine nitrogen.

-

Scan Mode:

-

MS1 (Full Scan): Acquire data over a mass range of m/z 100-500 to identify the protonated precursor ion [M+H]⁺.

-

MS2 (Product Ion Scan): Isolate the precursor ion (m/z ~278.14) in the first quadrupole, induce fragmentation via collision with an inert gas (e.g., argon or nitrogen) in the collision cell, and scan the resulting fragment ions in the third quadrupole.

-

-

Typical ESI Source Parameters:

Data Interpretation: Decoding the Mass Spectrum

A self-validating system is one where the results provide internal confirmation. In this analysis, the combination of a full scan (MS1) and a product ion scan (MS/MS) achieves this. The MS1 scan confirms the presence of the correct molecular weight, while the MS/MS scan provides a structural fingerprint, confirming the molecule's identity against potential isomers.[4]

Expected Precursor Ion (MS1 Scan)

In positive mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected m/z: 278.1387 (from monoisotopic mass 277.1314 Da + proton mass).

Expected Fragmentation Pattern (MS/MS Scan)

The fragmentation of the [M+H]⁺ ion is predictable and provides rich structural information. The primary cleavage points are around the stable Cbz group and the functional groups of the piperidine ring.[8][11]

Caption: Predicted fragmentation pathway of this compound.

Summary of Key Fragment Ions

| m/z (Observed) | Neutral Loss | Lost Fragment | Proposed Fragment Structure |

| 278.14 | - | - | [M+H]⁺ (Precursor Ion) |

| 260.13 | 18.01 Da | H₂O | Loss of water from the carboxylic acid group |

| 234.15 | 44.00 Da | CO₂ | Decarboxylation of the acetic acid moiety |

| 187.10 | 92.06 Da | Toluene (C₇H₈) | Cleavage and rearrangement of the Cbz group |

| 144.07 | 135.05 Da | C₈H₇O₂ | Loss of the entire benzyloxycarbonyl group |

| 91.05 | 187.09 Da | C₉H₁₀NO₂• | Formation of the stable tropylium ion from the benzyl group |

The presence of these characteristic fragments provides a high degree of confidence in the structural assignment of this compound. The use of a high-resolution mass spectrometer (HRMS) can further enhance trustworthiness by providing accurate mass measurements for each fragment, enabling the calculation of their elemental formulas and definitively confirming their identities.[4]

References

- This compound. PubChem, National Institutes of Health.

- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed, National Institutes of Health.

- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.

- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed, National Institutes of Health.

- This compound | CAS 63845-28-3. Chemical-Suppliers.com.

- This compound (C15H19NO4). PubChemLite.

- Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, National Institutes of Health.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe.

- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alternative-therapies.com [alternative-therapies.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C15H19NO4 | CID 1502086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C15H19NO4) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of the Carboxybenzyl (Cbz) Group in the Synthesis of Piperidine Derivatives: A Technical Guide

Abstract

The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. The synthesis of complex piperidine derivatives necessitates precise control over the reactivity of its secondary amine. The Carboxybenzyl (Cbz or Z) protecting group has long been a cornerstone in this field, offering a unique combination of stability, reliability, and versatile deprotection options. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of the Cbz group in piperidine chemistry. We will explore the causality behind experimental choices for its installation, its influence on the stability and reactivity of the piperidine ring, and detailed, field-proven protocols for its selective removal. This guide emphasizes the principles of orthogonality and provides the technical grounding required to leverage the Cbz group for efficient and successful multi-step synthesis.

The Imperative of Amine Protection in Piperidine Chemistry

The Piperidine Moiety: A Privileged Scaffold

The saturated six-membered heterocycle, piperidine, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt a stable chair conformation, allowing substituents to be precisely positioned in three-dimensional space to engage with biological targets. However, the inherent nucleophilicity and basicity of the piperidine nitrogen (a secondary amine) present a significant challenge in multi-step synthesis.[1] Unmasked, this amine can participate in a variety of undesired side reactions, such as acylation, alkylation, or acting as a base, thereby compromising reaction yields and purity.[1][2]

The Concept of Protecting Groups: Enabling Selective Transformations

To orchestrate complex synthetic pathways, chemists rely on the temporary masking of reactive functional groups.[3][4] A protecting group must satisfy three critical criteria:

-

It must be introduced selectively and in high yield.

-

It must be stable to a wide range of subsequent reaction conditions.

-

It must be removed selectively and in high yield under conditions that do not affect other functional groups in the molecule.[5]

The Carboxybenzyl (Cbz) Group: A Workhorse in Amine Protection

Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the benzyloxycarbonyl (Cbz) group rapidly became an indispensable tool in organic chemistry.[4][6] It transforms the reactive secondary amine of piperidine into a significantly less nucleophilic and non-basic carbamate.[1][7] This "reactivity masking" is central to its strategic role, allowing chemists to perform modifications on other parts of the molecule with high fidelity.[6]

The Chemistry of Cbz Protection of Piperidines

The introduction of the Cbz group is a robust and high-yielding transformation, typically accomplished using benzyl chloroformate.

The Reagent: Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl) is the standard reagent for Cbz protection.[8] It is prepared by the reaction of benzyl alcohol with phosgene.[6] Due to its reactivity, it is a lachrymator and must be handled with appropriate safety precautions in a fume hood.[8]

Reaction Mechanism and Conditions

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[9] This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting piperidine (which would render it non-nucleophilic) and to drive the reaction to completion.[9][10]

Commonly, Schotten-Baumann conditions are employed, which involve using an aqueous base like sodium carbonate or sodium bicarbonate in a biphasic system with an organic solvent (e.g., Dichloromethane, THF).[9][11] Maintaining a pH between 8 and 10 is crucial for optimal results.[12]

Detailed Experimental Protocol: Cbz Protection of Piperidine

This protocol is a representative example for the protection of a secondary amine.

Materials:

-

Piperidine derivative (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Benzyl chloroformate (Cbz-Cl, 1.05 - 1.1 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Setup: Dissolve the piperidine derivative (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.[11]

-

Base Addition: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask. The reaction is now biphasic.

-

Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.[11] This is critical to control the exothermic nature of the reaction.

-

Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[11]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[4] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz-protected piperidine, which can be purified by recrystallization or column chromatography if necessary.[11]

The Cbz Group as a Strategic Tool: Stability and Reactivity

The utility of the Cbz group lies in its predictable stability profile, which allows for selective chemical manipulations elsewhere in the molecule.

Stability Profile: A Balancing Act

The Cbz group is known for its robustness under a wide range of conditions, yet it can be cleaved under specific, well-controlled protocols. This balance is the key to its strategic value.[4][13]

| Condition Category | Reagent/Condition | Stability of Cbz Group | Orthogonal to Deprotection of: |

| Strong Acid | HBr in Acetic Acid | Labile (Cleaved)[10] | - |

| Mild Acid | Trifluoroacetic Acid (TFA) | Stable [10][14] | Boc Group |

| Strong Base | NaOH, t-BuOK | Stable [15] | - |

| Mild Base | Piperidine in DMF | Stable [10][14] | Fmoc Group |

| Catalytic Hydrogenation | H₂, Pd/C | Labile (Cleaved)[16] | Boc, Fmoc |

| Nucleophiles | Hydrazine, Amines | Stable [15] | - |

| Oxidizing Agents | KMnO₄, CrO₃ | Stable [15] | - |

| Reducing Agents | LiAlH₄, NaBH₄ | Stable (NaBH₄) / Labile (LiAlH₄)[15] | - |

The Influence of the Cbz Group on Piperidine Reactivity

-

Attenuation of Nucleophilicity and Basicity: The primary role of the Cbz group is to convert the amine into a carbamate.[1] The lone pair on the nitrogen atom delocalizes into the adjacent carbonyl group, significantly reducing its availability for nucleophilic attack or protonation. This electronic effect effectively "switches off" the typical reactivity of the piperidine nitrogen.

-

Conformational Effects: The introduction of an acyl group like Cbz onto the piperidine nitrogen induces partial sp² character at the nitrogen atom due to resonance.[17] This planarization of the nitrogen and the steric bulk of the Cbz group can influence the conformational equilibrium of the piperidine ring (the A-value) and the preferred orientation of other substituents, which can be a subtle but important factor in stereoselective synthesis.[17][18]

The Art of Deprotection: Cleavage of the Cbz Group

The selective removal of the Cbz group is arguably its most important feature. The choice of deprotection method is dictated by the functional groups present in the rest of the molecule.

The Classic Method: Catalytic Hydrogenolysis

This is the most common, mildest, and cleanest method for Cbz deprotection.[1][16]

-

Mechanism and Catalysts: The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas (H₂) on the surface of a transition metal catalyst, most commonly palladium on carbon (Pd/C).[6][16] This hydrogenolysis generates an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free piperidine, with toluene as the only major byproduct.[9][16]

-

Detailed Experimental Protocol: Hydrogenolysis of a Cbz-Protected Piperidine

Materials:

-

Cbz-protected piperidine (1.0 eq)

-

Solvent (Methanol, Ethanol, or Ethyl Acetate)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen source (H₂ balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol) in a flask designed for hydrogenation.[4]

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas three times. Stir the reaction vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.[4]

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.

-

Filtration: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[16]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative. The product is often clean enough for the next step without further purification.

-

Acid-Mediated Deprotection

When a molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), an acidic cleavage method is a valuable alternative.[12][16][19]

-

HBr in Acetic Acid: A common and potent reagent for Cbz cleavage is a 33% solution of hydrogen bromide in acetic acid.[10][16] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (Sₙ2) or unimolecular cleavage to form a stable benzyl cation (Sₙ1), which is trapped.[16] The resulting carbamic acid then decarboxylates.

-

Lewis Acids: Various Lewis acids, such as TMSI or AlCl₃, can also mediate the cleavage of the Cbz group, sometimes offering enhanced selectivity.[10][12]

-

Detailed Experimental Protocol: Deprotection with HBr/Acetic Acid

Materials:

-

Cbz-protected piperidine

-

33% HBr in Acetic Acid

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in the 33% HBr in acetic acid solution at room temperature.[16]

-

Reaction: Stir the solution for 1-3 hours. Monitor by TLC.

-

Precipitation: Upon completion, add the reaction mixture dropwise to a flask of cold, stirred diethyl ether. The deprotected amine hydrobromide salt will typically precipitate.[10]

-

Isolation: Collect the solid precipitate by filtration, wash it thoroughly with diethyl ether, and dry it under vacuum to obtain the amine hydrobromide salt.[10]

-

Orthogonality: The Key to Complex Syntheses

In the synthesis of complex molecules with multiple amine functionalities, the ability to deprotect one amine in the presence of others is paramount.[14] This concept is known as orthogonality.[20][21] The Cbz group is a key member of an orthogonal set of common amine protecting groups, including the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[14][22]

This mutual orthogonality allows for a highly controlled, sequential deprotection strategy.[14]

Conclusion: The Enduring Utility of the Cbz Group